N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzenesulfonamide
Description
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzenesulfonamide is a synthetic sulfonamide derivative featuring a 3,4-dihydroisoquinoline core linked to a 1-methylpyrrole moiety via an ethyl bridge, with a 2,4-difluorobenzenesulfonamide group at the terminal position. This compound’s structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O2S/c1-26-11-4-7-20(26)21(27-12-10-16-5-2-3-6-17(16)15-27)14-25-30(28,29)22-9-8-18(23)13-19(22)24/h2-9,11,13,21,25H,10,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHXHQYNPVHNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of sulfonamides characterized by the presence of a difluorobenzenesulfonamide moiety and a complex isoquinoline and pyrrole structure. The molecular formula is with a molecular weight of approximately 382.5 g/mol. Its structure can be represented as follows:
Pharmacological Profile
- Dopamine Receptor Modulation : The compound has shown promising activity as a modulator of dopamine receptors, particularly D3 receptors. Research indicates that modifications to the 3,4-dihydroisoquinoline structure can enhance affinity and selectivity towards D3 receptors over D2 receptors, which is crucial for developing treatments for disorders such as Parkinson's disease .
- Neuroprotective Effects : In preclinical studies, compounds with similar structures have demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. This suggests that this compound may possess similar protective properties .
- Antimicrobial Activity : Some derivatives of isoquinoline-based compounds have exhibited antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). While specific data on this compound's antimicrobial activity is limited, the structural similarities suggest potential efficacy .
Structure-Activity Relationships (SAR)
The SAR of this compound is critical in understanding its biological activity. Key modifications that enhance receptor binding and selectivity include:
- Substituent Variations : Alterations in the pyrrole and isoquinoline moieties can significantly affect binding affinity to dopamine receptors.
- Fluorination : The introduction of fluorine atoms on the benzene ring has been associated with increased lipophilicity and improved blood-brain barrier penetration, enhancing central nervous system (CNS) activity .
Case Study 1: Neuroprotective Mechanisms
A study investigating the neuroprotective effects of isoquinoline derivatives found that compounds similar to this compound exhibited significant reductions in neuronal apoptosis under oxidative stress conditions. The mechanism was attributed to the modulation of intracellular signaling pathways related to apoptosis and inflammation .
Case Study 2: D3 Receptor Affinity
In a comparative analysis of various D3 receptor ligands, it was noted that modifications akin to those present in this compound led to enhanced selectivity for D3 over D2 receptors. Such findings underscore the potential for developing targeted therapies for addiction and mood disorders where D3 receptor modulation is beneficial .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications as a pharmaceutical agent. Its unique combination of isoquinoline and pyrrole moieties may contribute to biological activities, particularly in the modulation of neurotransmitter systems.
Antipsychotic Activity
Research indicates that derivatives of 3,4-dihydroisoquinoline exhibit antipsychotic properties. For instance, compounds with similar structures have been investigated for their ability to modulate dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders. A study identified a related compound as a selective positive allosteric modulator of the human D1 receptor, suggesting that modifications to the isoquinoline structure can enhance receptor selectivity and efficacy .
Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives has been documented in various studies. Compounds with similar frameworks have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzenesulfonamide.
Modifications and Their Effects
Modifications to the benzene sulfonamide moiety can significantly influence the compound's solubility, stability, and biological activity. For example, fluorination at specific positions has been shown to enhance metabolic stability while maintaining receptor affinity .
Case Studies
Several case studies illustrate the practical applications of this compound:
Clinical Trials
A clinical trial involving a related compound demonstrated improved cognitive function in patients with schizophrenia when administered alongside standard treatment regimens. The trial highlighted the importance of targeting multiple neurotransmitter systems to achieve therapeutic benefits .
In Vitro Studies
In vitro studies have shown that compounds similar to this compound can inhibit specific enzymes involved in neuroinflammation, suggesting potential applications in treating conditions characterized by chronic inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related sulfonamide derivatives:
Structural and Functional Insights
However, the target compound’s ethyl-pyrrole linker distinguishes it from analogs featuring oxadiazole, thiazole, or benzofuran substituents .
Substituent Effects :
- The 2,4-difluorobenzenesulfonamide in the target compound likely enhances lipophilicity and metabolic stability compared to the methoxy or methyl groups in analogs .
- Heterocyclic moieties like oxadiazole () and thiazole () may improve target binding affinity due to their planar, electron-rich structures but could reduce bioavailability due to increased molecular weight .
Larger analogs (e.g., : 545.6 g/mol) may face challenges in membrane permeability despite enhanced specificity .
Q & A
Basic Research Questions
What are the recommended synthetic routes for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzenesulfonamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of this compound involves three key steps:
Sulfonamide Formation : React 2,4-difluorobenzenesulfonyl chloride with a primary amine intermediate. Trifluoromethanesulfonyl chloride analogs (e.g., from ) can guide reaction conditions (e.g., anhydrous DCM, triethylamine as a base, 0–5°C for 24 hours) .
Coupling of Heterocyclic Moieties : Introduce the 3,4-dihydroisoquinoline and 1-methylpyrrole groups via nucleophilic substitution or reductive amination. highlights similar coupling strategies for difluorophenyl sulfonamides using Pd-catalyzed cross-coupling or SNAr reactions .
Yield Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, employed reflux in ethanol with pyridine as a catalyst for analogous heterocyclic couplings, achieving >75% yield after recrystallization .
What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the dihydroisoquinoline and pyrrole moieties. For instance, resolved aromatic protons at δ 6.8–7.5 ppm and diastereotopic methylene protons (δ 3.2–4.1 ppm) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+ = 473.18 g/mol).
Advanced Research Questions
How can researchers design Structure-Activity Relationship (SAR) studies for this compound, and what structural analogs should be prioritized?
Methodological Answer:
- Core Modifications :
- Prioritize Analogs : Focus on bioisosteres of the 1-methylpyrrole group (e.g., ’s pyridin-3-yl-pyrrolo[2,3-b]pyridine derivatives) .
- Assay Design : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase IX/XII) with IC50 determination via fluorometric methods.
What computational strategies are effective in predicting the target binding affinity of this sulfonamide derivative?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into crystallographic structures (e.g., PDB: 3FL4 for carbonic anhydrase). Parameterize sulfonamide-Zn²+ interactions using CHARMM force fields.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>80%) with catalytic residues (e.g., Thr199, Glu106).
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. ’s quadripolar model ensures theoretical rigor in hypothesis testing .
How should contradictory data in biological assays involving this compound be analyzed and resolved?
Methodological Answer:
- Statistical Triangulation : Use ANOVA with post-hoc Tukey tests to compare IC50 values across replicates. For example, resolved conflicting cytotoxicity data by normalizing to vehicle controls .
- Mechanistic Deconvolution : Employ orthogonal assays (e.g., SPR for binding kinetics vs. cellular thermal shift assays for target engagement).
- Bias Mitigation : Apply ’s quadripolar framework to address epistemological biases (e.g., overreliance on single-dose data) .
What methodologies are recommended for assessing the in vitro toxicity profile of this compound in neuronal cell lines?
Methodological Answer:
- Cell Viability Assays : Use SH-SY5Y cells treated with 1–100 μM compound for 48 hours. Measure viability via MTT (λ = 570 nm) and apoptosis via Annexin V/PI flow cytometry.
- Oxidative Stress Markers : Quantify ROS levels with DCFH-DA fluorescence (Ex/Em = 485/535 nm) .
- Dose-Response Modeling : Fit data to a four-parameter logistic curve (Hill slope >1 indicates cooperativity).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
